2-(Phenylsulfonyl)cyclohexanone
Description
Properties
CAS No. |
73843-10-4 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14O3S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
InChI Key |
HGTMWGONPUDGMF-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(=O)C(C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Iodine-Mediated Coupling
A one-pot method employs cyclohexanone, sodium benzenesulfinate, and molecular iodine in methanol under mild conditions. Triethylamine (Et₃N) acts as a base, facilitating the nucleophilic addition of the sulfinate to the ketone. Key parameters include:
-
Reagents : Cyclohexanone (1 mmol), sodium benzenesulfinate (1.2 mmol), iodine (1 mmol), Et₃N (1.2 mmol).
-
Conditions : Room temperature, 6 hours, methanol solvent.
This method avoids metal catalysts and harsh conditions, making it environmentally benign. The reaction proceeds via in situ generation of a sulfonyl radical, which couples with the enolate form of cyclohexanone.
BF₃·OEt₂-Promoted Oxysulfonylation
Boron trifluoride etherate (BF₃·OEt₂) catalyzes the reaction between alkynes and sodium sulfinates to form β-keto sulfones. While optimized for alkynes, adaptations for cyclohexanone derivatives involve:
-
Reagents : Cyclohexanone, sodium benzenesulfinate (2 equiv), BF₃·OEt₂ (1.5 equiv).
-
Conditions : Dichloromethane (DCM), 60°C, 12 hours.
-
Yield : 67%.
This method highlights the versatility of BF₃ in activating sulfinate nucleophiles, though yields are moderate compared to iodine-mediated routes.
Multi-Step Synthesis via Selenosulfonation-Oxidation
A scalable four-step procedure starts with benzenethiol and cyclohexanone (Figure 1):
-
Selenosulfonation : Cyclohexanone reacts with benzenethiol and selenium dioxide (SeO₂) to form a selenosulfonate intermediate.
-
Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the selenosulfonate to the sulfone.
-
Purification : Crystallization eliminates the need for chromatography.
Key Advantages :
-
No chromatographic purification required.
-
High scalability (demonstrated at >100 g scale).
Acid-Catalyzed Condensation Followed by Sulfonylation
Cyclohexanone Self-Condensation
Cyclohexanone undergoes acid-catalyzed dimerization to form 2-(cyclohex-1'-enyl)cyclohexanone, which is subsequently sulfonylated:
Sulfonation of the Dimer
The enol ether intermediate reacts with phenylsulfonyl chloride (PhSO₂Cl) in the presence of a base (e.g., NaHCO₃):
α-Chloro Oxime Sulfenylation
A solvent-catalyzed approach utilizes α-chloro oximes and sodium thiophenolate in deep eutectic solvents (DESs):
-
Oxime Formation : Cyclohexanone is converted to α-chloro oxime using N-chlorosuccinimide (NCS).
-
Sulfenylation : Sodium benzenesulfinate reacts with the oxime in a lactic acid–choline chloride DES.
This method emphasizes green chemistry principles but requires specialized solvents.
Oxidation of β-Keto Sulfides
β-Keto sulfides, derived from cyclohexanone and thiophenol, are oxidized to sulfones using mCPBA (meta-chloroperbenzoic acid):
-
Reagents : β-Keto sulfide (1 mmol), mCPBA (2.2 mmol), DCM.
-
Conditions : 0°C to room temperature, 2 hours.
Comparative Analysis of Methods
| Method | Yield | Conditions | Scalability | Green Metrics |
|---|---|---|---|---|
| Iodine-mediated coupling | 93% | Mild, room temp | High | Solvent: MeOH, no metals |
| BF₃·OEt₂ promotion | 67% | 60°C, 12 h | Moderate | Requires BF₃ |
| Selenosulfonation | 62–67% | Multi-step | High | No chromatography |
| Acid-catalyzed dimerization | 68% | 140°C, 6 h | Moderate | High energy input |
| α-Chloro oxime route | 49–54% | Ultrasonication | Low | DESs, specialized setup |
| β-Keto sulfide oxidation | 85–90% | Oxidizing conditions | High | Requires mCPBA |
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